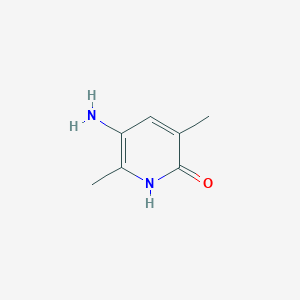
5-Amino-3,6-dimethylpyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3,6-dimethylpyridin-2-ol is a chemical compound with the molecular formula C7H10N2O and a molar mass of 138.17 g/mol It is a derivative of pyridine, characterized by the presence of amino and hydroxyl groups at specific positions on the pyridine ring
準備方法
The synthesis of 5-Amino-3,6-dimethylpyridin-2-ol involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides. Industrial production methods typically involve similar synthetic routes, ensuring the compound’s purity and yield.
化学反応の分析
5-Amino-3,6-dimethylpyridin-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: The amino and hydroxyl groups make it reactive towards electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-Amino-3,6-dimethylpyridin-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of various chemical products, including dyes and pigments.
作用機序
The mechanism of action of 5-Amino-3,6-dimethylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
5-Amino-3,6-dimethylpyridin-2-ol can be compared with other similar compounds, such as:
2-Amino-3,6-dimethylpyridine: Lacks the hydroxyl group, which affects its reactivity and applications.
5-Hydroxy-3,6-dimethylpyridine: Lacks the amino group, leading to different chemical properties and uses. The presence of both amino and hydroxyl groups in this compound makes it unique and versatile for various applications.
生物活性
5-Amino-3,6-dimethylpyridin-2-ol is a pyridine derivative with notable biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₀N₂O
- Molar Mass : 138.17 g/mol
- CAS Number : 57179-95-0
This compound is characterized by the presence of both amino and hydroxyl functional groups, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation and reduction, making it a versatile intermediate in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding facilitated by its amino and hydroxyl groups. These interactions can modulate various biochemical pathways, influencing cellular processes such as enzyme activity and signal transduction .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Studies show that it may inhibit viral replication by targeting specific viral proteins or pathways, although further research is required to elucidate the precise mechanisms involved .
Anticancer Potential
Emerging evidence suggests that this compound may have anticancer effects. In vitro studies have indicated that it can suppress tumor cell proliferation and induce apoptosis in certain cancer cell lines. This is believed to occur through the modulation of signaling pathways related to cell survival and apoptosis .
Case Studies
-
Antibacterial Activity :
- A study assessed the antibacterial efficacy of this compound against various bacterial strains. Results showed inhibition zones ranging from 12 to 20 mm depending on the concentration used.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 18 Pseudomonas aeruginosa 12 -
Anticancer Effects :
- In a recent investigation, the compound was tested on human lung cancer cells (A549). The results indicated a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of analogs of this compound. Notably:
- Synthesis Methods : The compound can be synthesized using whole-cell biocatalysis involving Burkholderia sp. MAK1, which has shown high efficiency in converting various pyridine derivatives into their hydroxylated forms .
- Biological Evaluations : Various derivatives have been screened for their biological activities, revealing potential as therapeutic agents in treating infections and cancer .
特性
IUPAC Name |
5-amino-3,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-3-6(8)5(2)9-7(4)10/h3H,8H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQEUFFNAIQSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(NC1=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














